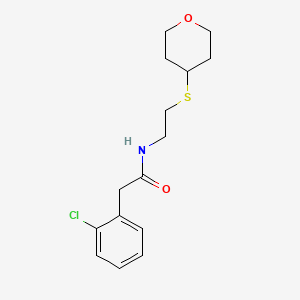

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

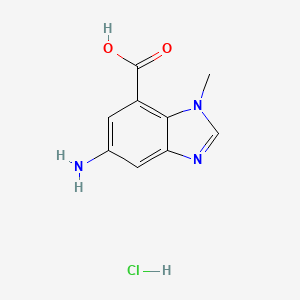

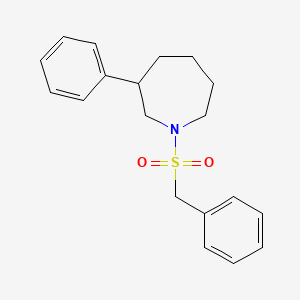

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, also known as DMTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMTC is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Potential Substrates for CYP3A4

The Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate have been studied for their structural and functional properties as potential substrates for CYP3A4 . The simulations show appreciable binding of these complexes to CYP3A4 with average interaction energies of –97 and –87 kcal/mol, respectively .

Inhibitors of Cardiac Hypertrophy

Compounds related to N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide have been employed as inhibitors of cardiac hypertrophy. This indicates potential applications in treating heart-related disorders.

Anticancer Candidates

Related compounds have shown potential as anticancer candidates. This suggests that N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide could have applications in cancer research.

Antibacterial Compounds

Compounds like pyrimido [1,6-b] [1,2,4]-triazine derivatives, related to N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, have been synthesized and evaluated for their antimicrobial properties. This suggests potential use in combating microbial infections.

Antioxidant Agents

Related compounds have been used as antioxidant agents. This suggests potential applications in combating oxidative stress-related disorders.

Corrosion Inhibition

The compound, as part of the pyridazine family, has been studied for its inhibitory action against copper corrosion in nitric acid. This indicates potential applications in materials science and engineering.

Inflammation Treatment

A novel sodium hyaluronate derivative chemically linked with diclofenac, a compound related to N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, has been investigated for its potentially safer and more effective treatment for OA knee pain .

Synthetic Methodology and Compound Formation

The compound is a part of a broader class of pyrimido [1,6-b]pyridazines, which have been synthesized through various methods. This indicates potential applications in synthetic chemistry.

Wirkmechanismus

Target of Action

The primary target of N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide is the enzyme cyclooxygenase (COX) . COX is responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide works by inhibiting the activity of COX . This disruption of prostaglandin synthesis results in the alleviation of inflammation and pain .

Biochemical Pathways

The inhibition of COX disrupts the synthesis of prostaglandins, affecting the biochemical pathways involved in inflammation and pain signaling . The downstream effects include a reduction in inflammation and the perception of pain .

Pharmacokinetics

After administration, the concentration of diclofenac in the synovium reaches its maximum on day 1 and gradually declines by day 28 . This suggests that N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide may have similar ADME properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide. For instance, the presence of other compounds in the environment, such as human waste, can affect the degradation and effectiveness of the compound . Additionally, factors such as pH and temperature can impact the stability and activity of the compound .

Eigenschaften

IUPAC Name |

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIAQGGOMNVCNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

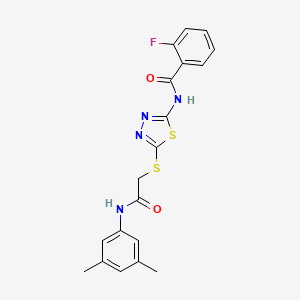

![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)

![2-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2989084.png)

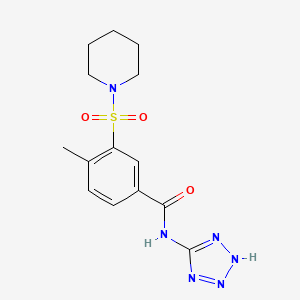

![(Z)-1-(methylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B2989089.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2989090.png)